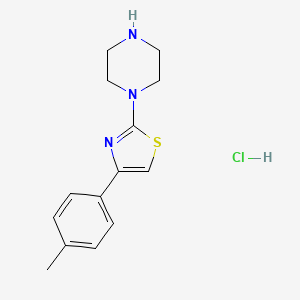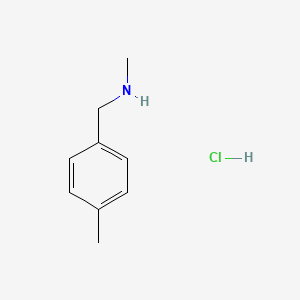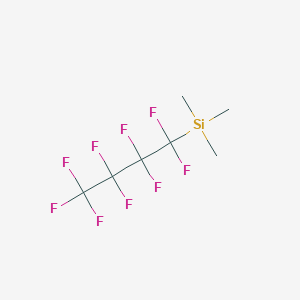
Trimethyl(nonafluorobutyl)silane
Overview
Description
Trimethyl(nonafluorobutyl)silane is a useful research compound. Its molecular formula is C7H9F9Si and its molecular weight is 292.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
2. Reduction of Acid Chlorides The compound has shown effectiveness in reducing acid chlorides to decarboxylated hydrocarbons through a free radical mechanism. This approach provides an alternative to Barton's decarboxylation reaction, highlighting its versatility in chemical synthesis (Ballestri et al., 1992).
3. Study of Silicon-Carbon Bonding Trimethyl(nonafluorobutyl)silane has been utilized in 13C Fourier-transform NMR studies to investigate silicon-carbon bonding. This research offers insights into π bonding or equivalent interactions between bonded carbon and silicon atoms, contributing to a deeper understanding of chemical bonding (Levy et al., 1972).
4. Direct Synthesis from Aromatic Fluorides The compound has been directly synthesized from aromatic fluorides and 2-(trimethylsilyl)ethanol, demonstrating the chemical flexibility and the ability to tolerate various substituents in chemical reactions (Grecian et al., 2005).
5. Use as Dihalomethylene Transfer Agents It serves as a dihalomethylene transfer agent in reactions with anhydrous potassium fluoride, efficiently producing CX2 transfer products with olefins. This application underscores its utility in more specialized chemical synthesis processes (Cunico & Chou, 1978).
6. Polymerization in Gas Phase this compound undergoes ArF laser photolysis in gaseous form, leading to polymerization at the triple bond. This process results in the chemical vapor deposition of polytrimethylsiloxy-substituted, partly unsaturated polyhydrocarbon, showing its potential in materials science and engineering (Pola & Morita, 1997).
Safety and Hazards
Mechanism of Action
- The C-Si bond is highly electron-releasing and can stabilize positive charges in the β position through hyperconjugation .
Target of Action
Mode of Action
Pharmacokinetics
Biochemical Analysis
Biochemical Properties
Trimethyl(nonafluorobutyl)silane plays a significant role in biochemical reactions, particularly in the modification of surfaces and the stabilization of biomolecules. It interacts with enzymes, proteins, and other biomolecules through hydrophobic interactions and fluorine bonding. These interactions can enhance the stability and activity of enzymes, making them more efficient in catalyzing biochemical reactions . The compound’s ability to form stable complexes with proteins and other biomolecules makes it a valuable tool in biochemical research.
Cellular Effects
This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cell membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by forming stable complexes with their active sites . This interaction can lead to changes in enzyme conformation and activity, affecting the overall biochemical pathways. This compound can also influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is stable under inert gas conditions but can degrade when exposed to moisture or air . Long-term studies have shown that this compound can have lasting effects on cellular function, including alterations in cell growth and differentiation . These temporal effects are important to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular function and promote healthy growth . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of metabolic processes . These dosage-dependent effects highlight the importance of careful dosage selection in experimental studies.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels . The compound can affect the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can have significant effects on cellular metabolism and overall biochemical processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The compound can accumulate in specific cellular compartments, influencing its localization and activity. These transport and distribution mechanisms are crucial for understanding the compound’s effects on cellular function and biochemical pathways.
Subcellular Localization
This compound is localized in various subcellular compartments, including the cytoplasm, nucleus, and membrane-bound organelles . Its activity and function can be influenced by targeting signals and post-translational modifications that direct it to specific locations within the cell. Understanding the subcellular localization of this compound is essential for elucidating its role in cellular processes and biochemical reactions.
Properties
IUPAC Name |
trimethyl(1,1,2,2,3,3,4,4,4-nonafluorobutyl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F9Si/c1-17(2,3)7(15,16)5(10,11)4(8,9)6(12,13)14/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHSOLWOJHMOEFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9F9Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895200 | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204316-01-8 | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Trimethyl(nonafluorobutyl)silane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[(2-Fluorophenyl)methylidene]piperidine](/img/structure/B1356204.png)
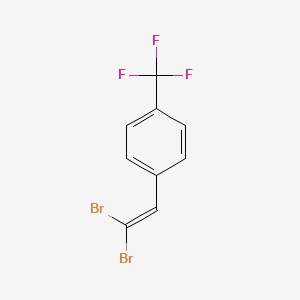

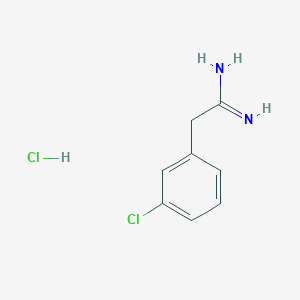

![4-[(2-Cyclohexylethoxy)methyl]piperidine hydrochloride](/img/structure/B1356218.png)
